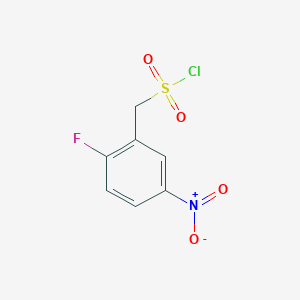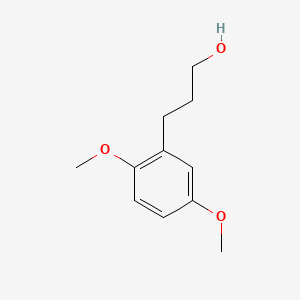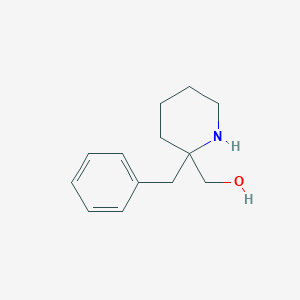
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenoxyethanamine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3-methylphenoxy)ethan-1-amine typically involves the reaction of 2-(2-Methoxy-3-methylphenoxy)ethanol with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the amine group. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(2-Methoxy-3-methylphenoxy)ethanoic acid.
Reduction: Formation of 2-(2-Methoxy-3-methylphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyethanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-3-methylphenoxy)ethan-1-amine involves its interaction with molecular targets in biological systems. It can act as an agonist or antagonist of specific receptors, leading to changes in cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, influencing neurotransmitter levels and affecting mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but lacks the methyl group on the phenyl ring.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Contains additional ethoxy groups, making it more hydrophilic.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Contains a bromine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine is unique due to the specific arrangement of its methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(2-methoxy-3-methylphenoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-3-5-9(10(8)12-2)13-7-6-11/h3-5H,6-7,11H2,1-2H3 |
InChI-Schlüssel |
OYIZXTRHYRNAII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









